2-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
CAS No.:
Cat. No.: VC14519855
Molecular Formula: C28H26N2O4
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26N2O4 |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 2-benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C28H26N2O4/c1-2-34-25-16-18(12-14-23(25)31)27-26-21(9-6-10-24(26)32)29-22-15-19(11-13-20(22)30-27)28(33)17-7-4-3-5-8-17/h3-5,7-8,11-16,27,29-31H,2,6,9-10H2,1H3 |
| Standard InChI Key | HBORTIMBHXEJPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C28H26N2O4, molecular weight 454.5 g/mol) integrates three key components:
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Benzodiazepine Core: A bicyclic system comprising a seven-membered diazepine ring fused to a benzene ring, characteristic of the benzodiazepine class.
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Benzoyl Substituent: A 2-benzoyl group attached to the diazepine nitrogen, which may influence receptor binding affinity.
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3-Ethoxy-4-hydroxyphenyl Moiety: A para-substituted phenyl group with ethoxy and hydroxy functional groups at positions 3 and 4, respectively, contributing to hydrogen-bonding potential and solubility.
Physicochemical Characteristics
While experimental data on solubility and partition coefficients are absent in available literature, predictive modeling based on structural analogs suggests:
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Hydrogen Bond Donors/Acceptors: 1 donor (phenolic -OH) and 4 acceptors (ketone, ether, two aromatic rings).
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Polar Surface Area: ~35.53 Ų, indicative of moderate membrane permeability .
Table 1: Structural Comparison with Related Benzodiazepines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C28H26N2O4 | 454.5 | 2-Benzoyl, 3-ethoxy-4-hydroxy |
| 5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-... | C30H30N2O4 | 482.6 | 9,9-Dimethyl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1, benzodiazepin-7-one involves multistep organic reactions, though precise protocols remain proprietary. General steps inferred from benzodiazepine synthesis include:
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Core Formation: Cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes to construct the diazepine ring.
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Substituent Introduction: Friedel-Crafts acylation for benzoylation and Ullmann coupling for aryl ether formation .
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Reduction: Selective hydrogenation of unsaturated bonds using catalysts like Raney Nickel under pressurized hydrogen .
Process Challenges
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Regioselectivity: Ensuring proper positioning of the ethoxy and hydroxy groups on the phenyl ring.
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Byproduct Formation: Common impurities include de-ethylated analogs or over-reduced intermediates, necessitating rigorous chromatography .
Pharmacological Profile
Mechanism of Action
As a benzodiazepine derivative, the compound likely potentiates GABAergic neurotransmission by binding to the α-γ subunit interface of GABAA receptors. The 3-ethoxy-4-hydroxyphenyl group may enhance interactions with hydrophobic receptor pockets, while the benzoyl moiety could stabilize ligand-receptor complexes.
Comparative Analysis with Analogues
Structural Modifications and Activity
Introducing dimethyl groups (e.g., in the 482.6 g/mol analog) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Conversely, replacing the ethoxy group with smaller substituents could optimize pharmacokinetics.
Table 2: Impact of Substituents on Drug-Likeness
| Substituent | LogP | TPSA (Ų) | Predicted BBB Permeation |
|---|---|---|---|
| 3-Ethoxy-4-hydroxyphenyl | 1.34 | 35.53 | High |
| 9,9-Dimethyl | 1.72 | 32.15 | Very High |
Research Gaps and Future Directions
Priority Investigations
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In Vivo Efficacy: Rodent models of anxiety (e.g., elevated plus maze) to quantify dose-response relationships.
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Metabolic Profiling: Identification of major metabolites via LC-MS/MS to assess first-pass effects.
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Crystallographic Studies: X-ray diffraction to resolve binding modes at GABAA receptors.
Synthetic Chemistry Opportunities
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Flow Chemistry: Continuous-flow systems to improve yield and reduce byproducts.
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Enantioselective Synthesis: Chiral catalysts to isolate active stereoisomers.
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